molecular formula C8H15N3O4S B2451069 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1) CAS No. 1993057-97-8

2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)

Cat. No. B2451069
CAS RN: 1993057-97-8
M. Wt: 249.29
InChI Key: CVTILOFCROBQOL-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” is a chemical compound with the molecular formula C8H15N3O4S . It has an average mass of 249.287 Da and a monoisotopic mass of 249.078323 Da .


Synthesis Analysis

The synthesis of 1,2,6-thiadiazine-1,1-dioxides was first reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been reported .


Molecular Structure Analysis

The structure of the compound was determined by the single crystal X-ray diffraction method . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring . The dihedral angle between the thiadiazine ring and the aromatic ring is 93.72° .

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial Properties : A study by Bhatt et al. (2013) synthesized novel derivatives of 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine, demonstrating promising antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections (Bhatt et al., 2013).

Chemical Synthesis and Reactions

  • Conformational and Hydrolysis Studies : Alkorta et al. (1996) investigated the conformations and hydrolysis reactions of 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine derivatives, providing insights into their chemical behavior and potential modifications for various applications (Alkorta et al., 1996).

  • Synthesis of N-alkylated Derivatives : Goya et al. (1981) focused on the reactivity and N-alkylation of 1,2,6-thiadiazine 1,1-dioxide derivatives, important for the development of new chemical compounds with varied applications (Goya et al., 1981).

Potential Inhibitors and Catalytic Applications

  • Inhibition of Enzymes : Meyer and Skibo (1979) synthesized novel fused thiadiazine dioxide compounds, exploring their role as potential inhibitors of enzymes like xanthine oxidase and guanase, which could be significant in medical and biochemical research (Meyer & Skibo, 1979).

  • Catalysis in Organic Synthesis : Alberola et al. (1991) reported on the use of β-amino and β-chloro α,β-unsaturated ketones with sulfamides, forming thiadiazine derivatives. This has implications for catalysis in organic synthesis processes (Alberola et al., 1991).

Structural and Molecular Studies

  • X-Ray Crystallography and Molecular Structure : The work by Chivers et al. (1998) on the molecular structure of 3,5-dimethyl-1,4-dichloro-1,2,6-thiadiazine-1-oxide, a related compound, using X-ray crystallography, contributes to understanding the structural aspects of these compounds (Chivers et al., 1998).

properties

IUPAC Name

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid;ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S.C2H7N/c1-4-5(6(9)10)3-8(2)13(11,12)7-4;1-2-3/h3H,1-2H3,(H,9,10);2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTILOFCROBQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.CC1=NS(=O)(=O)N(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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